molecular formula C14H24O2 B14508503 6-(4-Methylcyclohexyl)heptane-2,5-dione CAS No. 63563-92-8

6-(4-Methylcyclohexyl)heptane-2,5-dione

Cat. No.: B14508503
CAS No.: 63563-92-8
M. Wt: 224.34 g/mol
InChI Key: SCOXUHNPYSZJJL-UHFFFAOYSA-N
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Description

6-(4-Methylcyclohexyl)heptane-2,5-dione is an organic compound with the molecular formula C14H24O2 It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylcyclohexyl)heptane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with heptane-2,5-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylcyclohexyl)heptane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-(4-Methylcyclohexyl)heptane-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: Research into potential pharmaceutical applications includes exploring its activity as a drug candidate or its role in drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 6-(4-Methylcyclohexyl)heptane-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,5-heptanedione: A structurally similar diketone with comparable reactivity.

    Hexane-2,5-dione: Another diketone with similar chemical properties but different applications.

    Cyclohexane-1,3-dione derivatives: Compounds with a cyclohexane ring and diketone functionality, used in various chemical and industrial processes.

Uniqueness

6-(4-Methylcyclohexyl)heptane-2,5-dione is unique due to its specific structure, which combines a cyclohexyl ring with a heptane chain and two ketone groups. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

63563-92-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

6-(4-methylcyclohexyl)heptane-2,5-dione

InChI

InChI=1S/C14H24O2/c1-10-4-7-13(8-5-10)12(3)14(16)9-6-11(2)15/h10,12-13H,4-9H2,1-3H3

InChI Key

SCOXUHNPYSZJJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)C(=O)CCC(=O)C

Origin of Product

United States

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